

Commercial Availability of High-Purity Octafluorotoluene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Octafluorotoluene**

Cat. No.: **B1221213**

[Get Quote](#)

Introduction: **Octafluorotoluene** (OFT), also known as perfluorotoluene, is a highly fluorinated aromatic compound with the chemical formula C_7F_8 . Its unique properties, including high chemical stability, low reactivity, and distinct solvent characteristics, make it a valuable reagent and building block in various scientific and industrial applications, particularly in the synthesis of specialty chemicals, pharmaceuticals, and advanced materials. For researchers, scientists, and drug development professionals, sourcing high-purity OFT is critical to ensure the reliability and reproducibility of experimental results and the quality of synthesized compounds. This technical guide provides an in-depth overview of the commercial availability of high-purity **octafluorotoluene**, including supplier specifications, potential purification methods, and its applications in research and development.

Commercial Availability and Supplier Specifications

High-purity **octafluorotoluene** is commercially available from several chemical suppliers. The standard purity offered is typically $\geq 98\%$, as determined by Gas Chromatography (GC). While higher purity grades are not commonly advertised as stock items, custom synthesis and purification services may be available from specialized suppliers.

Below is a summary of the typical specifications for commercially available **octafluorotoluene** from prominent suppliers.

Property	Typical Specification	Supplier Reference (Example)
Purity	≥98% (GC)	Chem-Impex, Sigma-Aldrich, Thermo Scientific Chemicals, TCI America [1] [2] [3] [4]
CAS Number	434-64-0	Chem-Impex, Manchester Organics, Sigma-Aldrich [1] [2] [5]
Molecular Formula	C ₇ F ₈	Chem-Impex, Manchester Organics [1] [5]
Molecular Weight	236.06 g/mol	Chem-Impex, Manchester Organics, Sigma-Aldrich [1] [2] [5]
Appearance	Colorless to almost colorless clear liquid	Chem-Impex [1]
Boiling Point	104 °C (lit.)	Chem-Impex, Sigma-Aldrich [1] [2]
Density	1.666 g/mL at 25 °C (lit.)	Sigma-Aldrich [2]
Refractive Index	n _{20/D} 1.368 (lit.)	Sigma-Aldrich [2]

Note: The specifications provided are typical values and may vary between suppliers and batches. It is recommended to consult the supplier's certificate of analysis for specific lot information.

Experimental Protocols: Purification of Octafluorotoluene

Achieving purity levels beyond the standard commercial grade often requires additional purification steps. A patented method for the preparation of **octafluorotoluene** includes a refining process that can serve as a basis for a laboratory-scale purification protocol.[\[6\]](#) This process involves fractional distillation followed by column chromatography.

Objective: To increase the purity of commercially available **octafluorotoluene**.

Materials:

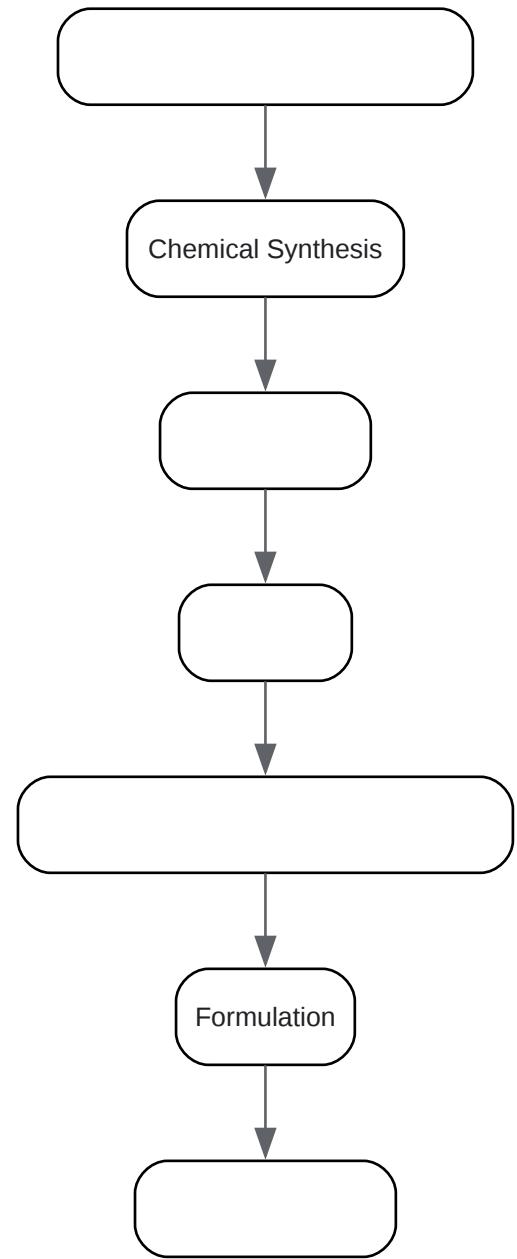
- Commercial grade **octafluorotoluene** ($\geq 98\%$)
- 2-chlorotriyl chloride resin (or a similar adsorbent material)
- Fractional distillation apparatus
- Chromatography column
- Solvent delivery system (e.g., pump)
- Collection flasks
- Heating mantle
- Gas chromatograph (for purity analysis)

Methodology:

- Fractional Distillation:
 - Set up the fractional distillation apparatus in a fume hood.
 - Charge the distillation flask with the commercial grade **octafluorotoluene**.
 - Heat the flask using a heating mantle to initiate boiling (boiling point of OFT is 104 °C).
 - Carefully collect the fraction that distills at a constant temperature, corresponding to the boiling point of pure **octafluorotoluene**.
 - Discard the initial and final fractions, which are more likely to contain lower and higher boiling point impurities, respectively.
- Adsorption Chromatography:
 - Pack a chromatography column with 2-chlorotriyl chloride resin.

- Equilibrate the column with an appropriate solvent if necessary (the patent suggests a flow of the purified product itself).
- Pass the distilled **octafluorotoluene** through the packed column at a controlled flow rate (e.g., 1-5 BV/h, where BV is bed volume) and temperature (e.g., 20-50 °C).[6]
- Collect the eluent. The resin is intended to adsorb remaining impurities.

- Purity Analysis:
 - Analyze the purity of the final product using Gas Chromatography (GC).
 - Compare the chromatogram of the purified product with that of the starting material to confirm the removal of impurities.


Applications in Research and Drug Development

High-purity chemicals are fundamental to the success of drug discovery and development.[7] The use of high-purity starting materials and reagents ensures the synthesis of active pharmaceutical ingredients (APIs) that meet stringent pharmacological standards and minimizes the risk of introducing impurities that could lead to adverse effects or compromise the stability of the final drug product.[7]

Octafluorotoluene, with its unique chemical properties, serves as a versatile building block and reagent in the synthesis of complex fluorinated molecules. Fluorine-containing pharmaceuticals constitute a significant portion of commercially available drugs, and the introduction of fluorine atoms into a molecule can enhance its metabolic stability, binding affinity, and bioavailability.[8]

While **octafluorotoluene** is not typically a biologically active compound with a specific signaling pathway, its role in the synthesis of such compounds is critical. The following diagrams illustrate the general workflow for utilizing high-purity reagents in drug development and the purification process described above.

Drug Discovery & Development Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. オクタフルオロトルエン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Octafluorotoluene, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Octafluorotoluene 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. CN107417491A - A kind of preparation method of octafluoro toluene - Google Patents [patents.google.com]
- 7. apolloscientific.co.uk [apolloscientific.co.uk]
- 8. discovery.researcher.life [discovery.researcher.life]
- To cite this document: BenchChem. [Commercial Availability of High-Purity Octafluorotoluene: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221213#commercial-availability-of-high-purity-octafluorotoluene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com